molecular formula C17H24N2O6 B12103517 benzyl N-(3-aminocyclohexyl)-N-methylcarbamate;oxalic acid

benzyl N-(3-aminocyclohexyl)-N-methylcarbamate;oxalic acid

Cat. No.: B12103517
M. Wt: 352.4 g/mol
InChI Key: KUHVMAYCJMJCNJ-UHFFFAOYSA-N
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Description

Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate; oxalic acid is a complex organic compound that combines a carbamate structure with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-(3-aminocyclohexyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of benzyl N-(3-aminocyclohexyl)-N-methylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclohexyl and benzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-aminocyclohexyl)-N-methylcarbamate
  • Benzyl N-(4-aminocyclohexyl)-N-methylcarbamate
  • Benzyl N-(3-aminocyclopentyl)-N-methylcarbamate

Uniqueness

Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate is unique due to the specific positioning of the amino group on the cyclohexyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions and overall efficacy in various applications.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl N-(3-aminocyclohexyl)-N-methylcarbamate;oxalic acid

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-17(14-9-5-8-13(16)10-14)15(18)19-11-12-6-3-2-4-7-12;3-1(4)2(5)6/h2-4,6-7,13-14H,5,8-11,16H2,1H3;(H,3,4)(H,5,6)

InChI Key

KUHVMAYCJMJCNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC(C1)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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